molecular formula C15H11Cl2NO3 B5572607 methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate CAS No. 5740-45-4

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate

Número de catálogo B5572607
Número CAS: 5740-45-4
Peso molecular: 324.2 g/mol
Clave InChI: YZABFGWSKRPPHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is synthesized through a multi-step process. In

Aplicaciones Científicas De Investigación

Enhancing NMDAR-Mediated Neurotransmission

Research has shown that sodium benzoate, a D-amino acid oxidase inhibitor, can enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This mechanism is considered a novel treatment approach for schizophrenia and has shown promise in improving symptoms and cognitive functions in patients with chronic schizophrenia. Clinical trials have demonstrated that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in these patients, suggesting a potential application in psychiatric disorders treatment (Lane et al., 2013; Lin et al., 2014).

Alzheimer's Disease and Cognitive Impairment

Sodium benzoate's ability to enhance NMDAR activity has also been explored in the context of Alzheimer's disease and cognitive impairment. A study found that sodium benzoate treatment significantly improved cognitive and overall functions in patients with early-phase Alzheimer's disease, presenting a novel approach for managing early dementing processes (Lin et al., 2014).

Treatment for Late-Life Depression

In the treatment of late-life depression, sodium benzoate demonstrated an ability to decrease perceived stress and improve cognitive function, indicating its potential as a novel therapeutic approach for depression, particularly among the elderly (Lin et al., 2022).

Behavioral and Psychological Symptoms of Dementia (BPSD)

A randomized, double-blind, placebo-controlled trial examined the efficacy of sodium benzoate treatment for BPSD. The study suggested the need for further research to clarify its efficacy, indicating ongoing exploration into its potential benefits across various neurological and psychiatric conditions (Lin et al., 2019).

Adjunctive Therapy in Schizophrenia

Sodium benzoate used as an adjunctive therapy in schizophrenia, particularly for patients with a poor response to clozapine, has shown positive results in improving symptoms and quality of life. This suggests its potential as an additive treatment option in refractory cases of schizophrenia (Lin et al., 2017).

Propiedades

IUPAC Name

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABFGWSKRPPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349970
Record name ST043161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5740-45-4
Record name ST043161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.